molecular formula C10H19N3O2 B14669403 L-Prolyl-L-valinamide CAS No. 46423-50-1

L-Prolyl-L-valinamide

Cat. No.: B14669403
CAS No.: 46423-50-1
M. Wt: 213.28 g/mol
InChI Key: JPQWMGQFQBAKRO-YUMQZZPRSA-N
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Description

L-Prolyl-L-valinamide is a dipeptide compound composed of the amino acids proline and valine. It is known for its unique structural properties and potential applications in various scientific fields. This compound is often studied for its role in peptide synthesis and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Prolyl-L-valinamide can be synthesized through standard peptide coupling reactions. One common method involves the use of protecting groups to prevent unwanted side reactions. For example, the tert-butyloxycarbonyl (Boc) group can be used to protect the amino group of proline, and the carboxyl group of valine can be activated using reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) at room temperature .

Industrial Production Methods: Industrial production of this compound often involves large-scale peptide synthesis techniques. These methods utilize automated peptide synthesizers that can efficiently couple amino acids in a stepwise manner. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and high yields .

Chemical Reactions Analysis

Types of Reactions: L-Prolyl-L-valinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

L-Prolyl-L-valinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and stability.

    Biology: Investigated for its potential role in protein folding and stability, as well as its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including its role in modulating biological pathways and its potential as a drug candidate.

    Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Prolyl-L-valinamide involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in peptide bond formation and hydrolysis. Additionally, it may interact with receptors and transporters, influencing cellular processes such as signal transduction and protein synthesis .

Comparison with Similar Compounds

L-Prolyl-L-valinamide can be compared with other similar dipeptides, such as:

Uniqueness: this compound is unique due to its specific combination of proline and valine, which imparts distinct structural and functional properties. Its unique amide bond and side chain interactions make it a valuable compound for studying peptide chemistry and potential therapeutic applications .

Properties

CAS No.

46423-50-1

Molecular Formula

C10H19N3O2

Molecular Weight

213.28 g/mol

IUPAC Name

(2S)-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C10H19N3O2/c1-6(2)8(9(11)14)13-10(15)7-4-3-5-12-7/h6-8,12H,3-5H2,1-2H3,(H2,11,14)(H,13,15)/t7-,8-/m0/s1

InChI Key

JPQWMGQFQBAKRO-YUMQZZPRSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1CCCN1

Origin of Product

United States

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